Cas no 202658-88-6 (2-Chloro-N-(methylsulfonyl)acetamide)

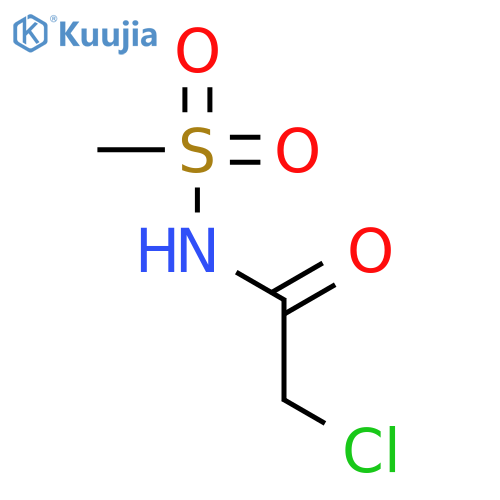

202658-88-6 structure

商品名:2-Chloro-N-(methylsulfonyl)acetamide

CAS番号:202658-88-6

MF:C3H6ClNO3S

メガワット:171.602638721466

MDL:MFCD20637131

CID:1395844

PubChem ID:23596666

2-Chloro-N-(methylsulfonyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-chloro-N-(methylsulfonyl)-

- 2-chloro-N-methylsulfonylacetamide

- 2-Chloro-N-(methylsulfonyl)acetamide

- 2-Chloro-N-(methanesulfonyl)acetamide

- Acetamide,2-chloro-N-(methylsulfonyl)-

- AK595625

- AKOS030563491

- G2PCN6MD6H

- N-(Chloracetyl)methanesulfonamide

- EN300-6985361

- DTXSID40635133

- SY276919

- DB-098672

- 2-CHLORO-N-METHANESULFONYLACETAMIDE

- 202658-88-6

- CIA65888

- MFCD20637131

- CS-13240

- SCHEMBL968395

- CS-M3075

- C3H6ClNO3S

-

- MDL: MFCD20637131

- インチ: 1S/C3H6ClNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)

- InChIKey: BKLFBPWLPOUGTM-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C(N([H])S(C([H])([H])[H])(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 170.97578

- どういたいしつりょう: 170.9756919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 71.6

じっけんとくせい

- 密度みつど: 1.474±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 溶出度(48 g/l)(25ºC)、

- PSA: 63.24

2-Chloro-N-(methylsulfonyl)acetamide セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302-H314-H319

- 警告文: P280-P301+P312-P303+P361+P353-P304+P340-P305+P351+P338-P310

- 包装グループ:Ⅲ

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C(BD677270)

2-Chloro-N-(methylsulfonyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A60070-1g |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 97% | 1g |

¥163.0 | 2023-09-08 | |

| TRC | C373720-25g |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 25g |

$666.00 | 2023-05-18 | ||

| TRC | C373720-10g |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 10g |

$339.00 | 2023-05-18 | ||

| Chemenu | CM333404-100g |

2-chloro-N-methylsulfonylacetamide |

202658-88-6 | 95%+ | 100g |

$116 | 2022-09-29 | |

| Chemenu | CM333404-500g |

2-chloro-N-methylsulfonylacetamide |

202658-88-6 | 95%+ | 500g |

$407 | 2022-09-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A60070-250mg |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 97% | 250mg |

¥61.0 | 2023-09-08 | |

| Enamine | EN300-6985361-5.0g |

2-chloro-N-methanesulfonylacetamide |

202658-88-6 | 95.0% | 5.0g |

$66.0 | 2025-03-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060734-25g |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 98% | 25g |

¥4019.00 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD472-5g |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 97% | 5g |

1033.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SD472-100mg |

2-Chloro-N-(methylsulfonyl)acetamide |

202658-88-6 | 97% | 100mg |

99CNY | 2021-05-07 |

2-Chloro-N-(methylsulfonyl)acetamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:202658-88-6)2-氯-N-(甲磺酰基)乙酰胺

注文番号:LE8527870

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

2-Chloro-N-(methylsulfonyl)acetamide 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

202658-88-6 (2-Chloro-N-(methylsulfonyl)acetamide) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:202658-88-6)2-Chloro-N-(methylsulfonyl)acetamide

清らかである:99%

はかる:25g

価格 ($):271

atkchemica

(CAS:202658-88-6)2-Chloro-N-(methylsulfonyl)acetamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ